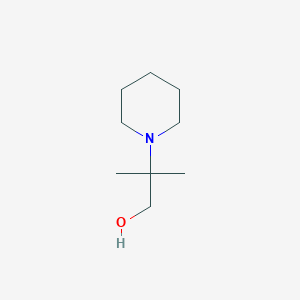

2-Methyl-2-(piperidin-1-yl)propan-1-ol

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H19NO |

|---|---|

Molecular Weight |

157.25 g/mol |

IUPAC Name |

2-methyl-2-piperidin-1-ylpropan-1-ol |

InChI |

InChI=1S/C9H19NO/c1-9(2,8-11)10-6-4-3-5-7-10/h11H,3-8H2,1-2H3 |

InChI Key |

QOKUSLSVJUIEOY-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(CO)N1CCCCC1 |

Origin of Product |

United States |

Advanced Characterization and Structural Analysis of 2 Methyl 2 Piperidin 1 Yl Propan 1 Ol

Spectroscopic Investigations of 2-Methyl-2-(piperidin-1-yl)propan-1-ol

Spectroscopic methods are indispensable for elucidating the molecular structure of this compound. Each technique provides unique insights into the compound's atomic and electronic framework.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the complete structural assignment of this compound. Both ¹H and ¹³C NMR spectra would provide detailed information about the chemical environment of each proton and carbon atom, respectively.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to the different proton environments in the molecule. The integration of these signals would confirm the number of protons in each environment. Key expected signals would include those for the methyl protons, the methylene (B1212753) protons of the propanol (B110389) backbone, the protons of the piperidine (B6355638) ring, and the hydroxyl proton. Spin-spin coupling patterns would further help in assigning the connectivity of the protons.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would reveal the number of unique carbon environments. Signals are anticipated for the two methyl carbons, the quaternary carbon, the methylene carbon of the propanol moiety, and the distinct carbons of the piperidine ring. The chemical shifts of these signals would be indicative of their electronic surroundings.

Expected ¹H and ¹³C NMR Data: A detailed experimental investigation would be required to provide specific chemical shifts (δ) in ppm, coupling constants (J) in Hz, and signal multiplicities.

| Assignment | Expected ¹H NMR Shift (ppm) | Expected ¹³C NMR Shift (ppm) |

| C(CH₃)₂ | Singlet | Quaternary Carbon |

| C(CH₃)₂ | Singlet | Methyl Carbons |

| CH₂OH | Singlet/Multiplet | Methylene Carbon |

| Piperidine-CH₂ (α to N) | Multiplet | Alpha-Methylene Carbons |

| Piperidine-CH₂ (β, γ to N) | Multiplet | Beta and Gamma-Methylene Carbons |

| OH | Broad Singlet | - |

Vibrational Spectroscopy (FT-IR, FT-Raman) for Molecular Fingerprinting

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) spectroscopy, provides a molecular fingerprint of this compound by probing the vibrational modes of its chemical bonds.

FT-IR Spectroscopy: The FT-IR spectrum is expected to exhibit characteristic absorption bands. A broad band in the region of 3400-3200 cm⁻¹ would be indicative of the O-H stretching vibration of the hydroxyl group. C-H stretching vibrations of the methyl and methylene groups would appear in the 3000-2850 cm⁻¹ region. The C-N stretching vibration of the tertiary amine is expected around 1250-1020 cm⁻¹.

FT-Raman Spectroscopy: FT-Raman spectroscopy would provide complementary information. The C-C skeletal vibrations and symmetric C-H bending modes are often more prominent in the Raman spectrum.

Key Vibrational Frequencies: Precise peak positions and intensities would be determined from experimental spectra.

| Vibrational Mode | Expected FT-IR Frequency (cm⁻¹) |

| O-H Stretch | 3400-3200 (broad) |

| C-H Stretch (Aliphatic) | 3000-2850 |

| C-O Stretch (Primary Alcohol) | ~1050 |

| C-N Stretch (Tertiary Amine) | 1250-1020 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is used to study the electronic transitions within a molecule. For this compound, which lacks extensive chromophores, significant absorption in the visible region is not expected. The absorption in the UV region would likely be due to n→σ* transitions associated with the lone pairs of electrons on the nitrogen and oxygen atoms. The λmax (wavelength of maximum absorbance) would likely be in the short-wavelength UV region.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a critical technique for confirming the elemental composition of this compound. By providing a highly accurate mass measurement of the molecular ion, HRMS allows for the unambiguous determination of the molecular formula. The expected exact mass can be calculated from the isotopic masses of the constituent atoms (C₁₀H₂₁NO). The fragmentation pattern observed in the mass spectrum would also offer valuable structural information, corresponding to the cleavage of specific bonds within the molecule.

Solid-State Structural Determination via X-ray Crystallography

Should this compound be obtained in a crystalline form, single-crystal X-ray crystallography would provide the definitive three-dimensional structure of the molecule in the solid state. This technique would yield precise bond lengths, bond angles, and torsion angles, as well as information about the crystal packing and intermolecular interactions, such as hydrogen bonding involving the hydroxyl group.

Chromatographic Techniques for Purity Assessment and Isomeric Separation (e.g., HPLC, UPLC)

Chromatographic methods are essential for assessing the purity of this compound and for separating it from any potential isomers or impurities.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC): Both HPLC and UPLC are powerful techniques for the separation and quantification of the compound. A reversed-phase HPLC or UPLC method, using a C18 column with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile (B52724) or methanol), would likely be suitable. The retention time of the compound would be a characteristic parameter under specific chromatographic conditions. The peak area would be proportional to the concentration, allowing for quantitative analysis and purity determination. These techniques would also be capable of separating potential synthetic byproducts or degradation products.

The search for information on Density Functional Theory (DFT) for geometry optimization, analysis of Frontier Molecular Orbitals (HOMO-LUMO), Molecular Electrostatic Potential (MEP) mapping, Natural Bond Orbital (NBO) analysis, prediction of Non-Linear Optical (NLO) properties, and Molecular Dynamics Simulations specifically for this compound did not yield any relevant scientific literature.

Consequently, the generation of the requested article with its specific sections, subsections, and data tables is not possible due to the absence of published research on the computational and theoretical properties of this compound.

Computational Chemistry and Theoretical Studies of 2 Methyl 2 Piperidin 1 Yl Propan 1 Ol

Prediction and Analysis of Physico-chemical Descriptors (e.g., TPSA, LogP)

Physico-chemical descriptors are crucial in assessing the potential of a molecule to be a viable drug candidate, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. Two of the most significant descriptors are the Topological Polar Surface Area (TPSA) and the logarithm of the octanol-water partition coefficient (LogP). Due to a lack of extensive experimental data for 2-Methyl-2-(piperidin-1-yl)propan-1-ol, these values are often predicted using computational models.

The Topological Polar Surface Area (TPSA) is defined as the sum of the surfaces of polar atoms (usually oxygens and nitrogens) in a molecule. molinspiration.com This descriptor is a good indicator of a drug's ability to permeate cell membranes and is correlated with human intestinal absorption and blood-brain barrier penetration. molinspiration.com A lower TPSA value generally suggests better permeability.

The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity or hydrophobicity. molinspiration.com It plays a critical role in how a drug is distributed in the body and its ability to interact with hydrophobic targets like cell membranes. molinspiration.com

For this compound, the predicted values for these key descriptors have been calculated using computational software, such as Molinspiration.

Interactive Data Table of Predicted Physico-chemical Descriptors

| Descriptor | Predicted Value | Significance in Drug Discovery |

| TPSA | 23.47 Ų | Indicates good membrane permeability. |

| LogP | 1.76 | Suggests a balance between hydrophilicity and lipophilicity. |

These predicted values suggest that this compound possesses physico-chemical properties that are favorable for a potential drug candidate, with good predicted membrane permeability and a balanced lipophilicity.

Theoretical Elucidation of Structure-Property Relationships for this compound

While specific computational studies on this compound are not widely available, the theoretical elucidation of its structure-property relationships would follow established computational chemistry methodologies. Such studies are vital for understanding how the molecule's three-dimensional structure and electronic properties influence its behavior.

A theoretical investigation into the structure-property relationships of this compound would typically involve:

Quantum Mechanical Calculations: Using methods like Density Functional Theory (DFT), one can calculate the optimized geometry of the molecule, its electronic structure (such as the distribution of electron density), and the energies of its frontier molecular orbitals (HOMO and LUMO). These calculations can provide insights into the molecule's reactivity and stability.

Molecular Dynamics (MD) Simulations: MD simulations can model the dynamic behavior of the molecule over time, both in isolation and in different solvent environments (e.g., water). This can help in understanding its conformational flexibility, solvation properties, and how it might interact with a biological target.

Quantitative Structure-Activity Relationship (QSAR) Studies: If a series of similar compounds with known biological activities were available, QSAR models could be developed. These models correlate variations in molecular descriptors (like TPSA, LogP, and various electronic and steric parameters) with changes in biological activity, allowing for the prediction of the activity of new, unsynthesized compounds.

For this compound, such theoretical studies would aim to understand how modifications to its structure—for instance, changing the substitution on the piperidine (B6355638) ring or altering the length of the alkyl chain—would affect its physico-chemical properties and, consequently, its potential biological activity. The presence of both a hydrogen bond donor (the -OH group) and an acceptor (the nitrogen atom) suggests that intermolecular hydrogen bonding plays a significant role in its properties. Computational studies could quantify the strength and nature of these interactions.

Chemical Reactivity and Transformation Studies of 2 Methyl 2 Piperidin 1 Yl Propan 1 Ol

Redox Pathways Involving the Hydroxyl and Piperidine (B6355638) Moieties

The redox chemistry of 2-Methyl-2-(piperidin-1-yl)propan-1-ol involves potential oxidation of both the primary alcohol and the piperidine nitrogen, as well as the reduction of the corresponding oxidized species.

Oxidation of the Primary Alcohol: The primary alcohol group can be oxidized to an aldehyde, 2-methyl-2-(piperidin-1-yl)propanal, and further to the corresponding carboxylic acid, 2-methyl-2-(piperidin-1-yl)propanoic acid. The choice of oxidizing agent and reaction conditions determines the extent of oxidation. Milder oxidizing agents, such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane, are typically employed for the selective oxidation to the aldehyde. Stronger oxidizing agents, like potassium permanganate (B83412) (KMnO4) or chromic acid, would likely lead to the formation of the carboxylic acid.

Oxidation of the Piperidine Nitrogen: The tertiary amine of the piperidine ring is susceptible to oxidation, primarily forming an N-oxide, this compound N-oxide. This transformation is commonly achieved using oxidizing agents like hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA). Biological N-oxidation of piperidine has also been observed in vitro, suggesting that similar metabolic pathways could occur for its derivatives nih.govdocumentsdelivered.com. Further oxidation, particularly under enzymatic conditions or with stronger chemical oxidants, could potentially lead to ring-opening products, though this is less common for the piperidine ring itself.

Reduction of Oxidized Derivatives: The corresponding N-oxide can be reduced back to the parent tertiary amine. A variety of reducing agents can be employed for this transformation, including catalytic hydrogenation (e.g., using palladium on carbon) or treatment with reducing agents like ammonium (B1175870) formate (B1220265) escholarship.orgnih.gov. The aldehyde and carboxylic acid derivatives formed from the oxidation of the primary alcohol can be reduced back to this compound using reducing agents such as sodium borohydride (B1222165) (for the aldehyde) or lithium aluminum hydride (for both the aldehyde and the carboxylic acid).

Table 1: Plausible Redox Reactions of this compound

| Starting Material | Reaction Type | Reagent/Conditions | Plausible Product |

|---|---|---|---|

| This compound | Alcohol Oxidation | Pyridinium chlorochromate (PCC), CH₂Cl₂ | 2-Methyl-2-(piperidin-1-yl)propanal |

| This compound | Alcohol Oxidation | KMnO₄, NaOH, H₂O, heat | 2-Methyl-2-(piperidin-1-yl)propanoic acid |

| This compound | N-Oxidation | H₂O₂, Acetone (B3395972) | This compound N-oxide |

| This compound N-oxide | N-Oxide Reduction | H₂, Pd/C, Ethanol | This compound |

Derivatization Reactions of the Primary Alcohol Functionality

The primary alcohol group in this compound is a versatile handle for various derivatization reactions, most notably esterification and etherification.

Esterification: The hydroxyl group can readily undergo esterification with carboxylic acids, acid anhydrides, or acid chlorides to form the corresponding esters. Acid-catalyzed Fischer esterification with a carboxylic acid can be employed, though the reaction may require forcing conditions due to the steric hindrance around the tertiary carbon. More efficient methods involve the use of activating agents like dicyclohexylcarbodiimide (B1669883) (DCC) with a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP), or the reaction with more reactive acylating agents such as acid chlorides or anhydrides in the presence of a non-nucleophilic base.

Etherification: The formation of ethers from the primary alcohol can be achieved through various methods. The Williamson ether synthesis, which involves the deprotonation of the alcohol to form an alkoxide followed by reaction with an alkyl halide, is a common approach. Due to the presence of the basic piperidine nitrogen, the choice of base and reaction conditions must be carefully considered to avoid undesired side reactions. Alternatively, O-alkylation can be performed under phase-transfer catalysis conditions, which can offer milder reaction conditions and improved yields mdpi.com.

Table 2: Potential Derivatization Reactions of the Primary Alcohol

| Reaction Type | Reagent 1 | Reagent 2 | Plausible Product |

|---|---|---|---|

| Esterification | Acetic anhydride | Pyridine | 2-Methyl-2-(piperidin-1-yl)propyl acetate |

| Esterification | Benzoyl chloride | Triethylamine | 2-Methyl-2-(piperidin-1-yl)propyl benzoate |

| Etherification | Sodium hydride | Methyl iodide | 1-Methoxy-2-methyl-2-(piperidin-1-yl)propane |

| Etherification | Benzyl bromide | Potassium carbonate, TBAI | 1-(Benzyloxy)-2-methyl-2-(piperidin-1-yl)propane |

Chemical Modifications and Reactions at the Piperidine Nitrogen Atom

The tertiary nitrogen atom of the piperidine ring is a nucleophilic and basic center, making it susceptible to a range of chemical modifications, including N-alkylation, N-acylation, and N-oxide formation (as discussed in the redox section).

N-Alkylation and Quaternization: The piperidine nitrogen can react with alkylating agents, such as alkyl halides, to form quaternary ammonium salts. For instance, reaction with methyl iodide would yield the N-methylpiperidinium iodide salt researchgate.net. The rate and extent of this reaction can be influenced by steric hindrance around the nitrogen atom and the nature of the alkylating agent nih.gov.

N-Acylation: While the piperidine nitrogen is a tertiary amine and cannot form a stable amide bond through direct acylation, reactions with acylating agents under certain conditions can lead to ring-opening or other complex transformations. However, such reactions are generally less common and require specific conditions compared to the acylation of primary or secondary amines.

Table 3: Potential Modifications at the Piperidine Nitrogen

| Reaction Type | Reagent | Solvent | Plausible Product |

|---|---|---|---|

| N-Alkylation (Quaternization) | Methyl iodide | Acetonitrile (B52724) | 1-(2-Hydroxy-2-methylpropyl)-1-methylpiperidinium iodide |

| N-Alkylation (Quaternization) | Benzyl bromide | DMF | 1-Benzyl-1-(2-hydroxy-2-methylpropyl)piperidinium bromide |

Investigations into Stereochemical Stability and Epimerization Processes

The carbon atom to which the piperidine and the hydroxymethylpropyl groups are attached is a quaternary center, and therefore not a stereocenter itself. However, if the piperidine ring were to be substituted, for example at the 2- or 6-positions, stereoisomers would be possible.

While this compound itself is achiral, studies on related substituted piperidines provide insight into potential stereochemical considerations. For instance, in 2-substituted piperidines, the substituent can exist in either an axial or equatorial position, and the conformational preference can be influenced by steric and electronic factors.

Epimerization in Analogous Systems: In studies of substituted piperidines, epimerization at a stereocenter alpha to the nitrogen atom has been observed. This process can be facilitated by photoredox catalysis, often proceeding through a radical intermediate to yield the thermodynamically more stable isomer escholarship.orgnih.govnih.govacs.orgresearchgate.net. While not directly applicable to the parent compound, this knowledge is crucial when considering the synthesis and stability of substituted derivatives of this compound. The stereochemical outcome of reactions involving the piperidine ring can be influenced by the conformational preferences of the starting material and any intermediates.

Mechanistic Investigations of 2 Methyl 2 Piperidin 1 Yl Propan 1 Ol in Chemical Systems

Reaction Mechanism Elucidation in Specific Synthetic Transformations

The formation of N-alkylated amino alcohols like 2-Methyl-2-(piperidin-1-yl)propan-1-ol often involves the N-alkylation of a primary or secondary amine with an alcohol. A prominent mechanism for this transformation is the "borrowing hydrogen" or "hydrogen autotransfer" strategy. This catalytic approach is considered environmentally friendly as it typically produces water as the only byproduct. nih.govnih.gov

The general mechanism proceeds through several key steps, often catalyzed by transition metal complexes, such as those of ruthenium or palladium: nih.govresearchgate.net

Alcohol Dehydrogenation: The catalyst first abstracts hydrogen from the alcohol (e.g., a derivative of 2-methyl-1-propanol), oxidizing it to the corresponding aldehyde or ketone.

Condensation: The newly formed carbonyl compound reacts with the amine (piperidine in this case) to form an iminium ion or enamine intermediate.

Hydrogen Transfer: The catalyst, which had stored the hydrogen, then transfers it back to the iminium ion or enamine, reducing it to form the final N-alkylated product.

This process is highly atom-economical and is a key strategy in green chemistry for forming C-N bonds. dntb.gov.ua While specific catalysts and conditions would need to be optimized for the synthesis of this compound, the fundamental borrowing hydrogen mechanism provides a well-established pathway for its formation.

In a related context, the OH-initiated degradation of structurally similar compounds like 2-amino-2-methyl-1-propanol has been studied, revealing complex reaction pathways involving hydrogen abstraction from different sites on the molecule. nih.govwhiterose.ac.ukacs.org Such studies, while focused on atmospheric chemistry, provide insights into the relative reactivity of different C-H and N-H bonds within the molecule.

Mechanisms of Molecular Recognition and Binding Interactions

The piperidine (B6355638) moiety within this compound is a key structural feature that can participate in various non-covalent interactions, enabling molecular recognition. Piperidine and its derivatives are common fragments in the design of ligands for various biological receptors and in supramolecular chemistry. mdpi.comijnrd.org

The primary mechanisms of molecular recognition involving the piperidine ring include:

Hydrogen Bonding: The nitrogen atom of the piperidine ring can act as a hydrogen bond acceptor. In its protonated form, the N-H group can act as a hydrogen bond donor.

Van der Waals Forces and Hydrophobic Interactions: The hydrocarbon skeleton of the piperidine ring contributes to binding through weaker, non-specific interactions.

Ionic Interactions: The basic nitrogen atom can be protonated to form a positively charged piperidinium ion, which can then engage in strong electrostatic interactions with anionic species. rsc.org

Computational studies on piperidine and piperazine derivatives have shown that these interactions are crucial for their binding affinity to various receptors. For instance, the piperidine ring has been identified as an important structural element for the dual activity of certain compounds at histamine H3 and sigma-1 receptors. nih.gov The orientation and substitution pattern of the piperidine ring can significantly influence binding selectivity and affinity. nih.gov Docking studies of piperidine-based ligands have revealed that interactions with specific amino acid residues, such as salt bridges with glutamate, can strongly anchor the ligand in a binding pocket. rsc.org

| Interaction Type | Potential Role of this compound | Reference Compounds and Findings |

| Hydrogen Bonding | The piperidine nitrogen can act as a hydrogen bond acceptor. The hydroxyl group can act as both a donor and acceptor. | Piperidine derivatives are known to form hydrogen bonds in various receptor-ligand complexes. |

| Ionic Interactions | The protonated piperidine nitrogen can form salt bridges with anionic groups. | Docking studies show piperidine derivatives forming salt bridges with glutamate residues in sigma-1 receptors. rsc.org |

| Metal Coordination | The nitrogen and oxygen atoms can act as a bidentate ligand to coordinate with metal ions. | Piperidine dithiocarbamate complexes with transition metals have been synthesized and characterized. researchgate.net |

Catalytic Roles and Mechanisms of Action as a Ligand or Reagent

Amino alcohols, including N-substituted derivatives like this compound, can serve as ligands in transition metal catalysis. The presence of both a nitrogen and an oxygen donor atom allows them to act as bidentate ligands, forming stable chelate complexes with metal centers. This coordination can influence the steric and electronic properties of the metal catalyst, thereby affecting its activity, selectivity, and stability. researchgate.netnih.gov

The piperidine moiety itself is a common structural motif in ligands used for various catalytic transformations, including hydrogenation, amination, and cross-coupling reactions. nih.gov For example, rhodium(I) complexes with chiral bisphosphorus ligands containing piperidine have been used for enantioselective asymmetric hydrogenation. nih.gov

In the context of catalysis, this compound could potentially:

Act as a Bidentate Ligand: The nitrogen of the piperidine and the oxygen of the hydroxyl group can coordinate to a metal center, forming a stable five-membered chelate ring. This can enhance the catalyst's stability and influence its reactivity.

Influence Stereoselectivity: If a chiral version of this compound were used, it could serve as a chiral ligand to induce enantioselectivity in asymmetric catalysis.

Function as a Base or Nucleophile: The basic piperidine nitrogen can act as a proton scavenger or a nucleophile in certain reactions.

The table below summarizes the catalytic applications of compounds with similar structural features.

| Catalytic Application | Role of the Ligand | Example System |

| N-Alkylation of Amines | Amino alcohol acts as the substrate, but also influences the catalyst. | Ruthenium-catalyzed N-alkylation of amino acid esters with alcohols. nih.gov |

| Asymmetric Hydrogenation | Piperidine-containing chiral ligands. | Rhodium(I) complex with a P-chiral bisphosphorus ligand for enantioselective hydrogenation. nih.gov |

| Amidine Synthesis | Zinc(II) catalyzes the nucleophilic addition of piperidine to nitriles. | Zinc(II)-mediated formation of amidines from piperidine and acetonitrile (B52724). rsc.org |

Structure Activity Relationship Sar Investigations of 2 Methyl 2 Piperidin 1 Yl Propan 1 Ol and Its Analogues

Systematic Modification of the Propanol (B110389) Moiety and Correlated Functional Changes

The propanol moiety of 2-Methyl-2-(piperidin-1-yl)propan-1-ol, specifically the 2-methyl-propan-1-ol backbone, presents several sites for systematic modification to probe its role in biological interactions. Key modifications typically include alterations to the hydroxyl group, the methyl group at the C2 position, and the length of the carbon chain.

Research into related piperidine-containing compounds has shown that the hydroxyl group is often crucial for activity, frequently participating in hydrogen bonding with biological targets. For instance, in a series of piperidinol analogs, the presence and stereochemistry of a hydroxyl group were found to be critical for their anti-tuberculosis activity. While direct studies on this compound are limited, SAR principles from analogous structures suggest that esterification or etherification of the primary alcohol could significantly alter a compound's pharmacokinetic and pharmacodynamic properties. Such changes would impact polarity, membrane permeability, and the ability to form key hydrogen bonds.

The following table summarizes hypothetical modifications to the propanol moiety and their potential impact on activity based on general SAR principles observed in related amino alcohol compounds.

| Modification | Rationale | Predicted Functional Change |

| Esterification of -OH | Alters polarity and susceptibility to hydrolysis. | May act as a prodrug; could alter duration of action and bioavailability. |

| Etherification of -OH | Increases lipophilicity and removes hydrogen bonding capability. | Potential for altered target affinity and central nervous system penetration. |

| Replacement of C2-methyl with larger alkyl groups | Increases steric bulk and lipophilicity. | Could enhance binding affinity through improved hydrophobic interactions, or decrease it due to steric clash. |

| Chain extension or shortening | Modifies the distance between the piperidine (B6355638) ring and the hydroxyl group. | May disrupt optimal positioning within a binding site, leading to reduced activity. |

Impact of Piperidine Ring Substitutions and Conformational Changes on Activity Profiles

The piperidine ring is a common scaffold in many pharmacologically active compounds due to its ability to carry substituents in defined spatial orientations and its basic nitrogen atom, which is often protonated at physiological pH, allowing for ionic interactions. Substitutions on the piperidine ring of this compound can profoundly impact its activity profile by altering its basicity, lipophilicity, and steric profile, which in turn affects target binding and pharmacokinetics.

Introducing substituents at various positions (2, 3, or 4) of the piperidine ring can lead to significant changes in biological activity. For example, studies on various classes of piperidine derivatives have demonstrated that substitution at the 4-position is often well-tolerated and can be used to introduce additional functional groups to probe for secondary binding interactions. Methyl or other small alkyl groups on the ring can influence the conformational preference of the piperidine ring (axial vs. equatorial orientation of the substituent), which can be critical for optimal interaction with a biological target.

The nature of the substituent is also a key determinant of activity. Electron-withdrawing or electron-donating groups can modulate the pKa of the piperidine nitrogen, affecting its charge state and ability to form ionic bonds. Bulky substituents can introduce steric hindrance, which may either be detrimental or beneficial depending on the topology of the target's binding site.

The following interactive table illustrates the potential effects of various substitutions on the piperidine ring, drawing from established SAR trends in piperidine-containing pharmaceuticals.

| Position of Substitution | Type of Substituent | Potential Impact on Activity |

| 2-position | Small alkyl (e.g., methyl) | May introduce steric hindrance near the point of attachment to the propanol moiety, potentially affecting conformation and binding. |

| 3-position | Polar group (e.g., -OH, -NH2) | Could introduce new hydrogen bonding interactions, potentially increasing affinity and altering selectivity. |

| 4-position | Aromatic ring | Can introduce pi-stacking or hydrophobic interactions, often leading to increased potency. |

| 4-position | Basic amine | May introduce an additional site for ionic interactions or alter the overall pKa of the molecule. |

Rational Design Principles for Novel this compound Derivatives Based on SAR

The insights gained from systematic SAR studies provide a foundation for the rational design of novel derivatives with improved potency, selectivity, and pharmacokinetic properties. The goal of rational design is to make targeted modifications to a lead compound, such as this compound, to enhance its therapeutic potential.

One key principle is bioisosteric replacement , where a functional group is replaced by another group with similar steric and electronic properties to improve a molecule's characteristics without drastically changing its interaction with the primary biological target. For example, the hydroxyl group of the propanol moiety could be replaced with an amine or a thiol to probe the importance of hydrogen bond donation versus acceptance.

Another important strategy is scaffold hopping , where the piperidine ring might be replaced with other cyclic amines (e.g., pyrrolidine, morpholine, or azepane) to explore the impact of ring size and heteroatom composition on activity. This can lead to the discovery of novel scaffolds with improved properties.

Molecular hybridization is a design principle that involves combining pharmacophoric elements from two or more different drugs or bioactive molecules into a single hybrid compound. If this compound has a known, albeit modest, activity, it could be combined with a fragment from another molecule known to interact with a related target to create a dual-acting ligand or a more potent single-target agent.

Finally, computational tools play a significant role in modern rational drug design. Molecular modeling and docking studies , if a biological target is known, can be used to visualize how analogs of this compound might bind. This allows for the in silico design of modifications that are predicted to improve binding affinity before undertaking synthetic efforts, thereby saving time and resources.

The rational design process is iterative, involving cycles of design, synthesis, and biological testing to progressively refine the structure of the lead compound towards an optimized drug candidate.

Advanced Applications in Chemical Synthesis and Materials Science Excluding Pharmaceutical/clinical

Utilization as a Key Building Block in Complex Organic Synthesis

Theoretically, 2-Methyl-2-(piperidin-1-yl)propan-1-ol could serve as a versatile building block in the synthesis of more complex molecules. The primary alcohol can undergo a variety of transformations, such as oxidation to the corresponding aldehyde or carboxylic acid, esterification, or conversion to a leaving group for nucleophilic substitution. The tertiary amine of the piperidine (B6355638) ring can act as a base or a directing group in various synthetic transformations.

Table 1: Potential Synthetic Transformations of this compound

| Functional Group | Reaction Type | Potential Product |

| Primary Alcohol | Oxidation | 2-Methyl-2-(piperidin-1-yl)propanal |

| Primary Alcohol | Esterification | Alkyl 2-methyl-2-(piperidin-1-yl)propanoate |

| Primary Alcohol | O-Alkylation | 1-(1-alkoxy-2-methylpropan-2-yl)piperidine |

| Tertiary Amine | Quaternization | 1-(1-hydroxy-2-methylpropan-2-yl)-1-alkylpiperidin-1-ium halide |

These potential transformations, while not explicitly documented for this specific compound in non-pharmaceutical contexts, are fundamental reactions in organic synthesis.

Development of Novel Reagents and Catalysts Based on the this compound Scaffold

The presence of a chiral center (if resolved) and the Lewis basic nitrogen atom suggests that derivatives of this compound could be investigated as ligands for asymmetric catalysis. Amino alcohols are a well-established class of ligands for a variety of metal-catalyzed reactions. The piperidine moiety could be functionalized to create bidentate or tridentate ligands, potentially influencing the stereochemical outcome of reactions.

However, a review of current literature does not yield specific examples of catalysts or reagents derived from this particular scaffold for non-pharmaceutical applications. The development of such chemical tools remains a theoretical possibility awaiting exploration.

Exploration in Supramolecular Chemistry and Self-Assembly Processes

Molecules capable of forming hydrogen bonds and participating in non-covalent interactions are of great interest in supramolecular chemistry. The hydroxyl group of this compound can act as a hydrogen bond donor, while the nitrogen atom can act as a hydrogen bond acceptor. This dual functionality could, in principle, allow for the formation of self-assembled structures such as chains, rings, or more complex networks in the solid state or in solution.

Furthermore, modification of the molecule, for instance, by attaching long alkyl chains to the piperidine nitrogen or esterifying the alcohol with a fatty acid, could impart amphiphilic properties. Such derivatives could then be studied for their ability to form micelles, vesicles, or other aggregates in aqueous or organic media. To date, no specific studies on the supramolecular behavior of this compound have been reported in the available scientific literature.

Q & A

Q. What are the established synthetic pathways for 2-Methyl-2-(piperidin-1-yl)propan-1-ol, and how do reaction conditions influence product yield?

Methodological Approach:

- Nucleophilic Substitution : React 2-chloro-2-methylpropanol with piperidine in a polar aprotic solvent (e.g., DMF) under reflux. Catalysts like K₂CO₃ improve yield by scavenging HCl .

- Optimization : Control temperature (80–100°C) and use inert gas purging to prevent oxidation. Excess piperidine (1.5–2 eq) minimizes side reactions like dialkylation .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) isolates the product. Purity >95% is confirmed via HPLC .

Q. Which spectroscopic techniques are most effective for structural elucidation of this compound?

Analytical Strategy:

- ¹H NMR : Key signals include a singlet for C(CH₃)₂ (δ 1.2 ppm), a triplet for -CH₂OH (δ 3.5 ppm), and piperidine ring protons (δ 1.4–2.7 ppm). Coupling constants (e.g., J = 6 Hz for -CH₂OH) confirm spatial arrangement .

- IR : Hydroxyl stretch (~3350 cm⁻¹) and tertiary amine absorption (~2800 cm⁻¹) validate functional groups .

- Mass Spectrometry : Molecular ion peak at m/z 157.2 (C₉H₁₉NO) with fragments at m/z 140 (loss of -OH) and 84 (piperidine ring) .

Q. What are the typical oxidation and reduction pathways for tertiary amino alcohols like this compound?

Reaction Pathways:

- Oxidation : Under strong conditions (KMnO₄/H₂SO₄), the alcohol converts to a ketone (2-methyl-2-(piperidin-1-yl)propan-1-one). Milder agents (PCC) yield partial oxidation .

- Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the alcohol to 2-methyl-2-(piperidin-1-yl)propane, though steric hindrance slows reactivity .

Advanced Research Questions

Q. How can researchers optimize synthetic yield while minimizing N-alkylation byproducts?

Resolution Framework:

- Solvent Selection : Use DMSO or DMF to stabilize transition states and reduce competing SN1 pathways .

- Stepwise Addition : Introduce piperidine gradually to avoid excess base, which promotes elimination. Monitor via TLC (Rf = 0.5 in EtOAc/hexane 1:1) .

- Byproduct Analysis : LC-MS identifies N-alkylated impurities (e.g., bis-piperidine derivatives). Adjust stoichiometry to 1:1.2 (chloro-alcohol:piperidine) for optimal purity .

Q. What computational approaches predict the biological activity of this compound against neurological targets?

Integrated Workflow:

- Molecular Docking : Use AutoDock Vina with σ-1 receptor (PDB: 5HK1) to identify binding poses. Prioritize hydrogen bonds between the hydroxyl and Glu172 residues .

- MD Simulations : Run 100-ns trajectories to assess stability of the ligand-receptor complex. Root-mean-square deviation (RMSD) <2 Å indicates stable binding .

- Validation : Compare in silico binding scores (ΔG ≤ -8 kcal/mol) with in vitro radioligand assays (e.g., [³H]DTG displacement) .

Q. How should contradictory bioactivity data across cell lines be resolved?

Experimental Design:

- Standardized Assays : Repeat dose-response curves (0.1–100 µM) in HEK-293 (high σ-1 expression) and SH-SY5Y (low expression) under identical conditions (pH 7.4, 37°C) .

- Metabolomic Profiling : Use LC-MS to detect cell-specific degradation products (e.g., oxidized piperidine rings). Add cytochrome P450 inhibitors (e.g., ketoconazole) to stabilize the compound .

- Receptor Knockdown : Apply siRNA targeting σ-1 receptors in responsive cell lines. A >50% reduction in activity confirms target specificity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.